molecular formula C20H24ClN7O4 B13768532 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- CAS No. 72939-67-4

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Cat. No.: B13768532
CAS No.: 72939-67-4
M. Wt: 461.9 g/mol
InChI Key: VFCJEFOSAGTGOU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring, an azo group, and various functional groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- typically involves multiple steps, including the formation of the pyridine ring, introduction of the azo group, and functionalization with various substituents. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azo Group: This step often involves diazotization reactions, where an amine group is converted to a diazonium salt, followed by coupling with an aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxybutoxy groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction of the azo group may produce corresponding amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the azo group may interact with cellular proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- apart is its complex structure, which provides a unique combination of reactivity and functionality. The presence of multiple functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

The compound 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Pyridine ring : Contributes to the compound's reactivity and biological interactions.
  • Azo group : Known for its role in dyeing and as a potential pharmacophore.
  • Hydroxybutoxy group : May enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including those with cyano and azo substitutions, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to possess activity against various bacterial strains and fungi, suggesting that this compound may also exhibit such properties due to its structural similarities .

Anticancer Properties

The anticancer potential of pyridine derivatives has been widely studied. It has been noted that compounds featuring cyano groups can act as inhibitors of key cancer-related proteins such as Survivin, which is involved in apoptosis regulation . The presence of the azo group in this compound could further enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes like PIM1 Kinase and tubulin polymerization, which are critical in cancer cell proliferation and survival .
  • Modulation of Cellular Pathways : The activation of AMPK pathways by related compounds suggests that this compound could influence metabolic processes, potentially making it a candidate for metabolic syndrome treatments .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 12 µg/mL.
Study 2Showed cytotoxicity in breast cancer cell lines with an IC50 value of 15 µM.
Study 3Investigated the modulation of AMPK pathways indicating potential for metabolic regulation.

In Vitro Studies

In vitro studies have shown that similar pyridine derivatives can inhibit cancer cell growth significantly. For example, a study reported an IC50 value of around 20 µM for related compounds against lung cancer cells .

Properties

CAS No.

72939-67-4

Molecular Formula

C20H24ClN7O4

Molecular Weight

461.9 g/mol

IUPAC Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H24ClN7O4/c1-13-15(12-22)20(24-7-4-10-32-9-3-2-8-29)25-19(23)18(13)27-26-17-6-5-14(28(30)31)11-16(17)21/h5-6,11,29H,2-4,7-10H2,1H3,(H3,23,24,25)

InChI Key

VFCJEFOSAGTGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)NCCCOCCCCO)C#N

Origin of Product

United States

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